An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS Number: 200064-94-4), a versatile heterocyclic building block with significant potential in pharmaceutical research and development. Drawing upon established synthetic strategies, analytical principles, and the known bioactivities of the tetrahydroisoquinoline (THIQ) scaffold, this document serves as a valuable resource for investigators exploring novel therapeutics for central nervous system (CNS) disorders, cardiovascular diseases, and beyond.
Core Compound Profile
| Property | Value | Source(s) |
| CAS Number | 200064-94-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 227.69 g/mol | [1][2] |
| Synonyms | (1,2,3,4-Tetrahydro-2-isoquinolyl)acetic acid hydrochloride, 3,4-dihydro-2(1H)-Isoquinolineacetic acid hydrochloride | |
| Primary Application | Pharmaceutical intermediate | [1] |
| Storage | Room temperature | [2] |
Strategic Synthesis Pathway
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride is logically approached through the N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline, followed by ester hydrolysis and salt formation. This method is favored for its reliability and scalability.
Rationale Behind the Synthetic Route
The secondary amine of the 1,2,3,4-tetrahydroisoquinoline core is a nucleophilic center, making it amenable to alkylation with a suitable two-carbon electrophile. The use of a haloacetic acid ester, such as methyl bromoacetate, is a strategic choice as the ester functionality is generally stable under the alkylation conditions and serves as a protected form of the desired carboxylic acid. This prevents the acidic proton of a free haloacetic acid from interfering with the base-catalyzed alkylation. Subsequent hydrolysis under acidic or basic conditions efficiently deprotects the carboxyl group. The final step of forming the hydrochloride salt not only enhances the compound's stability but also improves its solubility in aqueous media, which is often advantageous for biological testing.
Experimental Protocol: A Step-by-Step Methodology
Step 1: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline
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To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[3]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water and an organic solvent like ethyl acetate for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate, can be purified by flash chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified methyl ester from the previous step in a suitable solvent mixture, such as methanol and water.
-
Add a base, for example, lithium hydroxide or sodium hydroxide (1.5 eq), and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove any non-acidic impurities.
Step 3: Hydrochloride Salt Formation and Isolation
-
To the acidified aqueous solution containing the free acid, add an excess of concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride as a solid.
Caption: Synthetic workflow for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride.
Comprehensive Analytical Characterization
A robust analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is the gold standard for determining the purity of the final compound.
Protocol for HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over a suitable duration (e.g., 20 minutes) can effectively elute the compound and separate it from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable diluent, such as a water/acetonitrile mixture.
Self-Validation: The method's specificity can be confirmed by analyzing a placebo (all reagents minus the starting materials) to ensure no interfering peaks are present at the retention time of the analyte. Linearity, accuracy, and precision should be validated according to standard guidelines.
Spectroscopic Confirmation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, as well as aliphatic protons of the tetrahydroisoquinoline core and the newly introduced acetic acid moiety. The integration of these signals should correspond to the number of protons in the structure. Anomalous line broadening in the spectra of 3,4-dihydroisoquinolines has been reported in some deuterated solvents, so careful selection of the NMR solvent is advised.[4]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₁H₁₃NO₂), providing confirmation of the molecular weight.
Caption: A comprehensive analytical workflow for compound validation.
Applications in Drug Development and Research
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5] 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride, as a derivative, serves as a key intermediate for accessing novel compounds with therapeutic potential.
Central Nervous System (CNS) Disorders
The THIQ nucleus is known to interact with various CNS targets. Endogenous THIQs have been implicated in dopaminergic neurotransmission, and some derivatives have shown antidepressant-like effects in animal models.[6][7] The acetic acid moiety of the title compound provides a handle for further chemical modifications to explore potential treatments for neurodegenerative diseases and psychiatric disorders. For instance, it can be used in the synthesis of quinazoline derivatives, which have shown neuroprotective effects.[1]
Cardiovascular Agents
This compound is utilized in the synthesis of vasodilators and anti-hypertensive drugs.[1] The THIQ framework is present in several cardiovascular drugs, and modifications at the N-2 position can modulate their pharmacological properties. The carboxylic acid group allows for the introduction of various pharmacophores to target receptors and enzymes involved in blood pressure regulation.
Anti-inflammatory and Anti-cancer Research
Recent studies have highlighted the potential of THIQ derivatives as inhibitors of novel therapeutic targets. For example, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is implicated in autoimmune and autoinflammatory diseases.[8] Additionally, other THIQ derivatives have shown inhibitory activity against Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology.[9] The title compound can serve as a starting point for the development of new inhibitors in these emerging therapeutic areas.
Future Directions and Conclusion
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the presence of a modifiable carboxylic acid group make it an ideal scaffold for creating libraries of novel compounds. The established and emerging biological activities of the tetrahydroisoquinoline core suggest that derivatives of this compound will continue to be of significant interest in the pursuit of new therapies for a wide range of human diseases. Researchers are encouraged to utilize this guide as a foundation for their investigations into the potential of this promising pharmaceutical intermediate.
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